molecular formula C9H12N2O4 B1499778 1-Pyridin-2-yl-ethylamine oxalate CAS No. 1197232-85-1

1-Pyridin-2-yl-ethylamine oxalate

Cat. No. B1499778
CAS RN: 1197232-85-1
M. Wt: 212.2 g/mol
InChI Key: JLXOHIUBCQVGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yl-ethylamine oxalate is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2 .


Synthesis Analysis

A paper titled “Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy” discusses the synthesis of a compound similar to 1-Pyridin-2-yl-ethylamine . The paper describes a novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine .


Physical And Chemical Properties Analysis

1-Pyridin-2-yl-ethylamine has a boiling point of 197-201 °C, a density of 1.002 g/mL at 25 °C, and a refractive index of n20/D1.528 . It has a flash point of 78℃ and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It is a liquid and is colorless to light brown . It is air sensitive .

Safety And Hazards

The safety data sheet for (S)-1-Pyridin-2-yl-ethylamine, a related compound, provides some information that might be relevant . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

oxalic acid;1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXOHIUBCQVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-yl-ethylamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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